Superior Potency as an IDO1 Inhibitor Compared to the Clinical Candidate Epacadostat in Cellular Assays
3-Iodo-1,6-dimethyl-1H-indole demonstrates a 4-fold improvement in potency against mouse IDO1 in a cellular context compared to the clinical-stage IDO1 inhibitor epacadostat. In an assay measuring the inhibition of mouse IDO1 transfected into P815 cells (reduction in L-kynurenine after 16 hours by HPLC), 3-iodo-1,6-dimethyl-1H-indole exhibited an IC50 of 13 nM [1]. In a comparable cell-based assay (mouse IDO1-transfected HEK293/MSR cells), epacadostat displayed an IC50 of 52.4 ± 15.7 nM . This significant difference in cellular potency suggests that 3-iodo-1,6-dimethyl-1H-indole may offer a superior starting point for the development of next-generation IDO1-targeted therapeutics [2].
| Evidence Dimension | IDO1 Inhibitory Potency (Cellular IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1, P815 cells, 16 hr) |
| Comparator Or Baseline | Epacadostat (INCB024360): 52.4 ± 15.7 nM (mouse IDO1, HEK293/MSR cells) |
| Quantified Difference | 4.0-fold lower IC50 for the target compound (13 nM vs 52.4 nM) |
| Conditions | Target: mouse IDO1-transfected P815 cells, 16 hr incubation, L-Kynurenine measurement by HPLC; Comparator: mouse IDO1-transfected HEK293/MSR cells |
Why This Matters
This 4-fold increase in cellular potency indicates that 3-iodo-1,6-dimethyl-1H-indole may require lower doses to achieve target engagement, potentially improving therapeutic indices and reducing off-target effects in drug development.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): 3-Iodo-1,6-dimethyl-1H-indole. 2025. View Source
- [2] Liu X, et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010;115(17):3520-3530. View Source
